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Compound of Interest

Compound Name: Labuxtinib

Cat. No.: B8432871

For Researchers, Scientists, and Drug Development Professionals

Disambiguation Note: Publicly available information indicates that Labuxtinib is the proposed
International Nonproprietary Name (INN) for the compound THB335, developed by Third
Harmonic Bio. This document synthesizes the available technical data on THB335 to elaborate
on the potential role of Labuxtinib as a therapeutic agent.

Executive Summary

Labuxtinib (THB335) is a potent, selective, and orally administered small molecule inhibitor of
the tyrosine kinase receptor KIT. While initially described as an antineoplastic agent, its clinical
development has primarily focused on mast cell-mediated inflammatory diseases, such as
chronic spontaneous urticaria (CSU). The inhibition of KIT is a clinically validated antineoplastic
strategy in specific malignancies where KIT signaling is a key driver of tumor growth and
survival. This technical guide provides a comprehensive overview of Labuxtinib's mechanism
of action, preclinical rationale, and available clinical data, contextualizing its function as a KIT
inhibitor with potential applications in oncology.

Introduction: The Role of KIT in Cellular Signaling

The proto-oncogene c-Kit encodes for the receptor tyrosine kinase KIT, a member of the
platelet-derived growth factor receptor (PDGFR) family. Upon binding to its ligand, stem cell
factor (SCF), KIT dimerizes, leading to autophosphorylation of tyrosine residues within its
intracellular domain. This activation initiates a cascade of downstream signaling pathways,
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including the PI3K/AKT/mTOR, RAS/MEK/ERK, and JAK/STAT pathways, which are crucial for
cell proliferation, survival, differentiation, and migration. In the context of oncology, activating
mutations in the KIT gene are well-established drivers in various cancers, most notably
gastrointestinal stromal tumors (GIST), as well as in some cases of melanoma, acute myeloid
leukemia (AML), and mast cell leukemia.

Labuxtinib (THB335): Preclinical Profile

Labuxtinib was developed as a next-generation KIT inhibitor following the discontinuation of a
first-generation compound, THB0OO1, due to hepatotoxicity.

Pharmacological Attributes:
» Potency: Labuxtinib demonstrates nanomolar potency against wild-type KIT.

o Selectivity: It exhibits a high degree of selectivity for KIT over other closely related kinases,
such as PDGFR and colony-stimulating factor 1 receptor (CSF1R), as confirmed in
biochemical and cell-line viability assays. This high selectivity is intended to minimize off-
target toxicities.

o Metabolic Profile: Structural modifications in Labuxtinib were designed to mitigate the risk of
hepatotoxicity observed with its predecessor by avoiding the formation of reactive
metabolites.

While specific preclinical data in cancer models for Labuxtinib are not publicly available, the
rationale for its potential as an antineoplastic agent is based on its potent and selective
inhibition of the KIT signaling pathway, a key oncogenic driver in certain cancers.

Mechanism of Action

Labuxtinib functions as an ATP-competitive inhibitor of the intracellular tyrosine kinase domain
of KIT. By binding to the ATP-binding pocket, it prevents the autophosphorylation of the
receptor, thereby blocking the initiation of downstream signaling cascades. This inhibition leads
to the suppression of cell proliferation and the induction of apoptosis in cells dependent on KIT
signaling.
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Caption: Mechanism of action of Labuxtinib on the KIT signaling pathway.

Clinical Development and Data
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As of late 2025, the clinical development of Labuxtinib has been in the context of inflammatory
diseases. A Phase 1 single and multiple ascending dose (SAD/MAD) study in healthy
volunteers has been completed. The company, Third Harmonic Bio, has since announced a
plan of liquidation and is seeking to sell the THB335 asset.

Experimental Protocol: Phase 1 Clinical Trial

The Phase 1 trial was a randomized, double-blind, placebo-controlled study designed to
evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of
Labuxtinib in healthy adult volunteers.
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Caption: Workflow of the Phase 1 SAD/MAD clinical trial for Labuxtinib.
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Quantitative Data Summary

The following tables summarize the key quantitative findings from the Phase 1 clinical trial of
Labuxtinib.

Table 1: Pharmacokinetic Parameters of Labuxtinib

Parameter Value Note

Supports once-daily (QD)

Half-life (Tv%) ~40 hours dosing.[1][2]
osing.

) ) Dose-dependent increases in Observed across all SAD and
Dose Proportionality
exposure MAD cohorts.[3]

| Food Effect | Mild positive food effect observed | Evaluated at the 21mg dose level.[3] |

Table 2: Pharmacodynamic Effects of Labuxtinib (14-Day MAD Cohorts)

Mean Reduction in Serum

Dose Level (QD) Tryptase from Baseline Note
(Day 15)
Dose-dependent
21mg - 205mg 13% to 84% .
reductions observed.[3][4]
Reached levels with potential Trough plasma exposures

41mg, 82mg, 164m
J I g clinical benefit for CSU exceeded the KIT 1C90.[3]

| 200mg | 85% | Mean plasma trough exposures exceeded the KIT IC90 by over six-fold. |

Table 3: Safety and Tolerability of Labuxtinib (14-Day MAD Cohorts)
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Adverse Event Incidence Severity Note
] Isolated,
Transaminase . Not deemed to be
_ asymptomatic -
Elevations drug-related.[1]
cases
Consistent with KIT
Hair Color Change Observed Mild biology and resolved
post-treatment.
) Consistent with KIT
Hemoglobin ) )
] Observed Mild to Moderate biology and resolved
Reduction

post-treatment.

| Neutrophil Reduction | Observed | Mild to Moderate | Consistent with KIT biology and resolved

post-treatment. |

Labuxtinib's Role as a Potential Antineoplastic

Agent

Although the clinical investigation of Labuxtinib has been for inflammatory conditions, its

mechanism as a potent and selective KIT inhibitor provides a strong rationale for its potential

use as an antineoplastic agent in specific oncological indications.

KIT as an Oncogenic Driver:

o Gastrointestinal Stromal Tumors (GIST): Approximately 80% of GISTs harbor activating

mutations in the KIT gene, making KIT inhibition a cornerstone of therapy.

* Melanoma: A subset of melanomas, particularly those arising from mucosal, acral, or

chronically sun-damaged skin, carry KIT mutations and can respond to KIT inhibitors.

e Acute Myeloid Leukemia (AML): KIT mutations are found in a significant portion of core-

binding factor AML cases and are associated with a higher risk of relapse.

o Systemic Mastocytosis: This is a clonal mast cell neoplasm often driven by KIT mutations,

most commonly D816V.
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The high selectivity of Labuxtinib for KIT could offer a favorable therapeutic window,
potentially minimizing off-target effects that can be dose-limiting with less selective tyrosine
kinase inhibitors. If developed for oncology, its efficacy would be contingent on the specific KIT
mutation profile of the tumor, as different mutations can confer varying degrees of sensitivity to
KIT inhibitors.

Conclusion

Labuxtinib (THB335) is a potent and selective next-generation oral KIT inhibitor with a well-
defined mechanism of action and a favorable pharmacokinetic profile for once-daily dosing.
While its clinical development to date has focused on mast cell-driven inflammatory diseases,
its fundamental pharmacology as a KIT inhibitor provides a strong scientific basis for its
potential role as an antineoplastic agent in cancers where KIT signaling is a primary oncogenic
driver. Further preclinical studies in relevant cancer models and clinical trials in patient
populations with KIT-mutant tumors would be necessary to fully elucidate its therapeutic
potential in oncology. The future development of Labuxtinib will depend on the outcome of the
sale of the asset by Third Harmonic Bio.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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